2-((4-Fluorophenyl)thio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
This compound is a heterocyclic organic molecule featuring a 4-fluorophenylthio group, an ethanone backbone, an azetidine ring, and a 1,2,4-oxadiazole-thiophene moiety. The presence of the 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity, enhances its pharmacological relevance . The azetidine ring (a four-membered nitrogen-containing heterocycle) may confer conformational rigidity, influencing target binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c18-13-1-3-14(4-2-13)25-10-15(22)21-7-12(8-21)17-19-16(20-23-17)11-5-6-24-9-11/h1-6,9,12H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSBXOZOOQWDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Fluorophenyl)thio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS Number: 1798639-13-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a 4-fluorophenyl group, a thiophenyl moiety, and an azetidine ring linked to an oxadiazole unit. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of the compound is hypothesized to involve:
- Enzyme Inhibition : The oxadiazole and thiophene groups may interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, altering cellular responses.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which could contribute to reducing oxidative stress in cells.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) showed cytotoxic effects at low concentrations (IC50 values ranging from 0.31 µM to 0.53 µM) .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.45 | Apoptosis induction |
| A549 | 0.53 | Cell cycle arrest |
| HeLa | 0.52 | Inhibition of proliferation |
Anti-inflammatory Effects
The potential anti-inflammatory effects of the compound are also noteworthy:
- Inflammatory Pathway Modulation : Similar thiazolidinone derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could modulate inflammatory responses through similar pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) explored the antimicrobial efficacy of oxadiazole derivatives. The results indicated that compounds with structural similarities to our target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
Research by Desai et al. (2018) focused on pyridine-based oxadiazole derivatives and their anticancer effects. The most active compounds were shown to inhibit tumor growth in vivo while demonstrating low toxicity in normal cells . This suggests that our compound may similarly affect cancer cell viability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole or Thiophene Moieties
- Compound A: 1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone () Key Differences: Replaces the azetidine-oxadiazole-thiophene unit with a pyridopyrimidine core. Functional Impact: The pyridopyrimidine system enhances π-π stacking but reduces metabolic stability compared to oxadiazole.
- Compound B: 2-(2-hydroxyethylamino)-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone () Key Differences: Substitutes azetidine with a dihydropyrazole ring and lacks the fluorophenylthio group. Functional Impact: The hydroxyl group improves hydrophilicity but may reduce membrane permeability.
Analogues with Fluorophenyl-Ethanone Backbones
- Compound C: 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone () Key Differences: Replaces the oxadiazole-thiophene-azetidine unit with a triazole-pyridine system.
- Compound D: 1-(2-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone () Key Differences: Incorporates dual triazole rings instead of oxadiazole-azetidine. Functional Impact: Dual triazoles enhance metal-chelating capacity but may reduce selectivity.
Analogues with Antimicrobial Activity
- Compound E: 1-(4-methoxyphenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone () Key Differences: Contains a methoxyphenyl group and dual triazole-thioether linkages. Activity: Exhibits MIC = 31.25 µg/mL against Pseudomonas aeruginosa due to pyridine-triazole synergy.
Key Differentiators of the Target Compound
Azetidine-Oxadiazole Hybrid : Unique conformational rigidity and hydrogen-bonding profile compared to triazole/pyridine analogues .
Fluorophenylthio Group: Increases lipophilicity and bioavailability compared to non-fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
